molecular formula C26H21NO5 B2376415 6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866347-94-6

6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2376415
CAS No.: 866347-94-6
M. Wt: 427.456
InChI Key: DUCYKDXKRRGPQB-UHFFFAOYSA-N
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Description

6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the Benzyl and Methoxybenzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using benzyl chloride and 4-methoxybenzoyl chloride, respectively.

    Cyclization to Form the Dioxino Ring: The final step involves the cyclization of the intermediate compounds to form the dioxino ring, completing the synthesis of the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one can be compared with other quinoline derivatives, such as:

    Quinine: Known for its antimalarial properties.

    Nalidixic Acid: An antibacterial agent.

    Cinchonine: Used in the treatment of malaria.

The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxino ring and the methoxybenzoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-30-19-9-7-18(8-10-19)25(28)21-16-27(15-17-5-3-2-4-6-17)22-14-24-23(31-11-12-32-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCYKDXKRRGPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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